molecular formula C15H13NO2 B11870775 2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol CAS No. 80641-50-5

2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol

Cat. No.: B11870775
CAS No.: 80641-50-5
M. Wt: 239.27 g/mol
InChI Key: HPFCKXRSMYDNGH-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . For instance, methanesulfonic acid can be used under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

80641-50-5

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2-methyl-1H-indol-3-yl)benzene-1,4-diol

InChI

InChI=1S/C15H13NO2/c1-9-15(11-4-2-3-5-13(11)16-9)12-8-10(17)6-7-14(12)18/h2-8,16-18H,1H3

InChI Key

HPFCKXRSMYDNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C=CC(=C3)O)O

Origin of Product

United States

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